molecular formula C18H14 B051327 p-Terphenyl-d14 CAS No. 1718-51-0

p-Terphenyl-d14

Cat. No.: B051327
CAS No.: 1718-51-0
M. Wt: 244.4 g/mol
InChI Key: XJKSTNDFUHDPQJ-WZAAGXFHSA-N
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Description

P-Terphenyl-d14, also known as this compound, is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 244.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermodynamic Studies :

    • p-Terphenyl-d14's heat capacities were measured, revealing phase transitions associated with molecular conformation changes. This study contributes to understanding the thermodynamics of organic compounds (Saito, Atake, & Chihara, 1988).
  • Electron Paramagnetic Resonance Spectroscopy :

    • This research involved studying individual pentacene-d14 molecules in a this compound host crystal. The findings are significant for the understanding of magnetic resonance in molecular systems (Köhler et al., 1995).
  • Brillouin Scattering Studies :

    • Elastic constants of this compound were measured, providing insights into the material's mechanical properties, which is essential for material science and engineering (Ecolivet & Sanquer, 1980).
  • Photoexcited Triplet State Study :

    • The electron spin echoes of the photoexcited triplet state of pentacene in p-terphenyl crystals were studied, contributing to the understanding of spin dynamics in organic molecules (Sloop et al., 1981).
  • High-Pressure Infrared Spectroscopy :

    • The conformation of this compound under hydrostatic pressure was studied, providing valuable information on the structural behavior of organic molecules under varying conditions (Zhuravlev & McCluskey, 2004).
  • Fluorescence Autocorrelation Experiments :

    • This study examined the triplet dynamics and intersystem crossing rates in pentacene-d14 doped p-terphenyl crystals, which is crucial for understanding molecular electronic transitions (Brouwer et al., 1999).
  • Vacuum UV Polarization Spectroscopy :

    • Investigated the electronic transitions of p-terphenyl, a critical study for optical applications of the compound (Nguyen et al., 2018).
  • Antitumor Activity Study :

  • NMR Studies :

    • NMR studies of this compound have revealed details about its molecular dynamics and structural characteristics (Toudic et al., 1985).

Safety and Hazards

P-Terphenyl-d14 may cause serious eye irritation and long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to use only outdoors or in a well-ventilated area .

Future Directions

The structural diversity and biological activity of naturally occurring p-Terphenyls have been the subject of research works . An increasing number of p-terphenyls have also been found from marine-derived microorganisms . This suggests that future research could focus on exploring marine organisms as a source of bioactive natural products .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSTNDFUHDPQJ-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050399
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-51-0
Record name p-Terphenyl-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Terphenyl-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1718-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is p-Terphenyl-d14 primarily used for in scientific research?

A: this compound is primarily used as a host matrix in various spectroscopic studies. Its fully deuterated nature minimizes interference from the matrix itself, allowing researchers to focus on the target molecule's properties. For instance, it has been successfully used in Electron Paramagnetic Resonance (EPR) studies to investigate the hyperfine splitting of individual pentacene-d14 molecules []. It's also utilized in Time-Resolved Magnetic Field Effect (TR-MFE) experiments to analyze the spin evolution of short-lived radical species [].

Q2: What is known about the phase transitions this compound undergoes?

A: this compound exhibits a phase transition associated with molecular conformation change at (180.3±0.1) K. This transition manifests as a λ-shaped anomaly in heat capacity measurements, with an enthalpy of transition of (288±20) J mol−1 and an entropy of transition of (1.63±0.10) J K−1 mol−1 [].

Q3: How does the deuteration of p-terphenyl affect its properties compared to its non-deuterated counterpart?

A: Deuteration of p-terphenyl, resulting in this compound, primarily affects its vibrational frequencies due to the mass difference between deuterium and hydrogen. This is evident in the Raman spectra, where a significant shift is observed for the in-plane ring vibration band upon deuteration []. Additionally, the phase transition temperature associated with molecular conformation change is lower in this compound (180.3 K) compared to p-terphenyl (193.5 K) [].

Q4: Are there any studies comparing the vaporization enthalpy of this compound to other polyaromatic hydrocarbons?

A: Yes, studies utilizing correlation-gas chromatography have determined the vaporization enthalpy of this compound to be (99.5 ±  4.4) kJ·mol−1 []. This data allows for comparison with other polyaromatic hydrocarbons, aiding in the understanding of their physical and thermodynamic properties.

Q5: How does this compound contribute to understanding spin dynamics in radical pairs?

A: this compound acts as a stable radical anion partner in studies investigating spin dynamics in radical pairs. This is particularly useful in TR-MFE experiments where the interaction of the radical pair with an external magnetic field is analyzed. Researchers have successfully used this compound to study radical pairs containing radical cations of various molecules, including 2,3-dimethylbutane, 2,2,6,6-tetramethylpiperidine, and diisopropylamine [].

Q6: Can quantum computers be used to simulate the behavior of this compound in radical pair systems?

A: Recent research demonstrates the successful use of quantum computers to simulate the Hamiltonian evolution and thermal relaxation of radical pair systems involving this compound []. Specifically, systems like 9,10-octalin+/p-terphenyl-d14 (PTP)- and 2,3-dimethylbutane (DMB)+/p-terphenyl-d14 (PTP)- have been studied, showcasing the potential of quantum computing in simulating complex chemical dynamics.

Q7: What are the advantages of using this compound in Time-Resolved Magnetic Field Effect (TR-MFE) experiments?

A: The fully deuterated nature of this compound minimizes interference in TR-MFE experiments, allowing for clearer observation of the target radical species' behavior in a magnetic field []. This characteristic, coupled with its ability to form stable radical anions, makes this compound a valuable tool in studying short-lived radicals often inaccessible by conventional EPR spectroscopy.

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